Cas no 1396786-98-3 (6-(piperidin-1-yl)-N-[2-(thiophen-2-yl)ethyl]pyridazine-3-carboxamide)

6-(Piperidin-1-yl)-N-[2-(thiophen-2-yl)ethyl]pyridazine-3-carboxamide is a pyridazine-based carboxamide derivative with potential applications in medicinal chemistry and drug discovery. Its structure combines a piperidine moiety with a thiophene-ethyl substituent, offering versatility for pharmacological targeting. The compound's pyridazine core provides a rigid scaffold, while the piperidine and thiophene groups enhance binding affinity and selectivity, particularly in central nervous system (CNS) or receptor modulation studies. Its synthetic accessibility and well-defined chemical properties make it suitable for structure-activity relationship (SAR) investigations. The compound may serve as an intermediate or lead molecule in developing therapeutics for neurological or metabolic disorders, given its balanced lipophilicity and hydrogen-bonding capabilities.
6-(piperidin-1-yl)-N-[2-(thiophen-2-yl)ethyl]pyridazine-3-carboxamide structure
1396786-98-3 structure
Product Name:6-(piperidin-1-yl)-N-[2-(thiophen-2-yl)ethyl]pyridazine-3-carboxamide
CAS No:1396786-98-3
MF:C16H20N4OS
MW:316.421201705933
CID:5869167
PubChem ID:71778565
Update Time:2025-10-31

6-(piperidin-1-yl)-N-[2-(thiophen-2-yl)ethyl]pyridazine-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 3-Pyridazinecarboxamide, 6-(1-piperidinyl)-N-[2-(2-thienyl)ethyl]-
    • 6-(piperidin-1-yl)-N-[2-(thiophen-2-yl)ethyl]pyridazine-3-carboxamide
    • 1396786-98-3
    • 6-piperidin-1-yl-N-(2-thiophen-2-ylethyl)pyridazine-3-carboxamide
    • 6-(piperidin-1-yl)-N-(2-(thiophen-2-yl)ethyl)pyridazine-3-carboxamide
    • F0696-4399
    • AKOS024597471
    • Inchi: 1S/C16H20N4OS/c21-16(17-9-8-13-5-4-12-22-13)14-6-7-15(19-18-14)20-10-2-1-3-11-20/h4-7,12H,1-3,8-11H2,(H,17,21)
    • InChI Key: HEXYKJJNQRTLBB-UHFFFAOYSA-N
    • SMILES: C1(C(NCCC2SC=CC=2)=O)=NN=C(N2CCCCC2)C=C1

Computed Properties

  • Exact Mass: 316.13578245g/mol
  • Monoisotopic Mass: 316.13578245g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 362
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 86.4Ų

Experimental Properties

  • Density: 1.239±0.06 g/cm3(Predicted)
  • Boiling Point: 607.7±55.0 °C(Predicted)
  • pka: 13.05±0.46(Predicted)

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Additional information on 6-(piperidin-1-yl)-N-[2-(thiophen-2-yl)ethyl]pyridazine-3-carboxamide

Introduction to 6-(piperidin-1-yl)-N-[2-(thiophen-2-yl)ethyl]pyridazine-3-carboxamide (CAS No. 1396786-98-3)

6-(piperidin-1-yl)-N-[2-(thiophen-2-yl)ethyl]pyridazine-3-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by its CAS number 1396786-98-3, belongs to a class of molecules that integrate multiple pharmacophoric elements, making it a promising candidate for further exploration in drug discovery and development. The presence of both piperidine and thiophene moieties in its structure suggests potential interactions with biological targets, which are critical for modulating physiological processes.

The molecular framework of 6-(piperidin-1-yl)-N-[2-(thiophen-2-yl)ethyl]pyridazine-3-carboxamide is characterized by a pyridazine core, which is a well-known scaffold in medicinal chemistry. Pyridazines are heterocyclic compounds that exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The incorporation of a piperidin-1-yl group enhances the compound's solubility and bioavailability, while the thiophen-2-yl substituent introduces additional electronic and steric properties that can influence its interaction with biological targets. These structural features make the compound an intriguing subject for further investigation.

In recent years, there has been growing interest in the development of small-molecule inhibitors targeting various enzymes and receptors involved in disease pathways. The pyridazine core of this compound has been identified as a key pharmacophore in several lead compounds that have advanced into clinical trials. For instance, derivatives of pyridazine have shown promise in inhibiting kinases and other enzymes implicated in cancer and inflammatory diseases. The current study aims to explore the pharmacological profile of 6-(piperidin-1-yl)-N-[2-(thiophen-2-yl)ethyl]pyridazine-3-carboxamide to determine its potential as a therapeutic agent.

The synthesis of 6-(piperidin-1-yl)-N-[2-(thiophen-2-yl)ethyl]pyridazine-3-carboxamide involves a multi-step process that requires careful optimization to ensure high yield and purity. The reaction sequence typically begins with the formation of the pyridazine core, followed by functionalization with the piperidine and thiophene groups. Advanced synthetic techniques, such as cross-coupling reactions and palladium catalysis, are often employed to achieve the desired connectivity between the different moieties. The final product is then purified using chromatographic methods to obtain the pure compound for further characterization.

Characterization of 6-(piperidin-1-yl)-N-[2-(thiophen-2-yl)ethyl]pyridazine-3-carboxamide is conducted using a combination of spectroscopic techniques, including nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy. These methods provide detailed information about the molecular structure, confirming the presence of the intended functional groups and ensuring the absence of impurities. Additionally, X-ray crystallography may be employed to determine the precise three-dimensional structure of the compound, which is crucial for understanding its interactions with biological targets.

The biological evaluation of 6-(piperidin-1-yl)-N-[2-(thiophen-2-y l)ethyl]pyridazine -3-carboxamide involves testing its activity against various enzymes and receptors relevant to human health. Initial studies have shown promising results in vitro, where the compound demonstrates inhibitory effects on certain kinases and other enzymes involved in cancer progression. These findings are supported by computational modeling studies that predict favorable binding interactions between the compound and its target proteins. Further preclinical studies are underway to validate these observations and assess the compound's safety and efficacy profile.

One of the most exciting aspects of this research is the potential application of 6-(piperidin -1 -yl)-N-[2-(thiophen -2 -y l)ethyl]pyridazine -3-carboxamide in treating diseases associated with abnormal enzyme activity. For example, kinases play a critical role in cell signaling pathways that regulate growth, differentiation, and survival. Dysregulation of these pathways is often observed in cancerous cells, making kinases attractive targets for therapeutic intervention. By inhibiting specific kinases, this compound may be able to disrupt cancer cell proliferation and induce apoptosis.

Moreover, the structural versatility of 6-(piperidin -1 -yl)-N-[2-(thiophen -2 -y l)ethyl]pyridazine -3-carboxamide allows for further derivatization to optimize its pharmacological properties. Researchers can modify various functional groups within the molecule to enhance its potency, selectivity, or metabolic stability. This flexibility makes it an ideal candidate for structure-based drug design approaches, where computational tools are used to guide modifications based on experimental data.

The development of new therapeutic agents is a complex process that requires interdisciplinary collaboration between chemists, biologists, pharmacologists, and clinicians. The study of 6-(piperidin -1 -yl)-N-[2-(thiophen -2 -y l)ethyl]pyridazine -3-carboxamide exemplifies this collaborative effort, as it combines synthetic chemistry expertise with biological evaluation techniques to uncover new drug candidates. Such endeavors are essential for addressing unmet medical needs and improving patient outcomes.

In conclusion,6-( piperidin -1 - yl ) N [ 2 -( thiophen - 2 - y l ) ethyl ] pyridazine - 3-carboxamide ( CAS No . 1396786–98– 3 ) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential biological activities . Further research is warranted to fully elucidate its therapeutic potential , paving the way for new treatments targeting various diseases . The continued exploration of this compound will contribute valuable insights into drug design principles and may lead to novel therapeutic interventions.

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